

In Silico Binding Affinity Profiling of C18H13ClN2O2: A Technical Framework

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Compound of Interest

Compound Name: C18H13ClN2O2

Cat. No.: B8723462

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Compound Identity: 4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide Formula: **C18H13ClN2O2** Molecular Weight: 324.76 g/mol Scaffold Class: Biaryl Benzamide / Hydroxypyridine[1][2]

Executive Summary & Strategic Rationale

This technical guide outlines the computational workflow for determining the binding affinity of **C18H13ClN2O2** (hereafter referred to as Ligand-X).[2] Based on its chemical structure—a chlorophenyl group linked via a benzamide to a hydroxypyridine—Ligand-X exhibits features characteristic of Type II Kinase Inhibitors or GPCR modulators.[2]

The central challenge in in silico affinity prediction for this specific chemotype is the hydroxypyridine tautomerism (2-pyridone vs. 2-hydroxypyridine) and the rotatable benzamide linker.[2] Standard rigid-receptor docking often fails to capture the entropic penalties associated with these conformational locks.[2] Therefore, this protocol enforces a Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approach, moving from Density Functional Theory (DFT) ligand preparation to Free Energy Perturbation (FEP) or MM-GBSA for affinity calculation.

Phase I: High-Fidelity Ligand Preparation (QM)

The accuracy of any binding affinity simulation is capped by the quality of the input ligand structure.[2] For Ligand-X, the 5-hydroxy-2-pyridinyl moiety requires rigorous quantum

mechanical treatment to determine the dominant tautomer in solution versus the protein environment.[2]

Tautomer & Protomer Enumeration

The 2-hydroxypyridine group can exist as the lactim (aromatic) or lactam (keto) tautomer.[2] While the lactam form is typically favored in solution, the lactim form may be stabilized by specific hydrogen bond donor/acceptor pairs in a binding pocket (e.g., the hinge region of a kinase).

- Protocol:
 - Generate all possible tautomers and ionization states at pH 7.4 ± 1.0 using Epik or MoKa. [2]
 - QM Geometry Optimization: Subject the top 3 populations to DFT optimization.
 - Theory Level: B3LYP/6-31G** or B97X-D/def2-TZVP (for better dispersion correction).[2]
 - Solvation Model: PCM (Polarizable Continuum Model) with water ().[2]
 - Electrostatic Potential (ESP) Fitting: Generate RESP (Restrained Electrostatic Potential) charges for the ligand to be used in MD simulations, replacing standard AM1-BCC charges which often underestimate the polarization of the amide linker.

Conformational Scanning

The benzamide linker introduces a rotational energy barrier.[2]

- Action: Perform a relaxed torsional scan (10° increments) around the amide bond (and) to identify low-energy conformers.[2] This prevents the docking algorithm from sampling high-energy "forbidden" geometries.[2]

Phase II: Target Identification & Inverse Docking[2] [3]

If the biological target of Ligand-X is unknown, an Inverse Docking (Target Fishing) campaign is required.[2] Given the biaryl-amide scaffold, the most probable targets are Kinases (p38 MAPK, VEGFR) or Serine Proteases (Factor Xa).

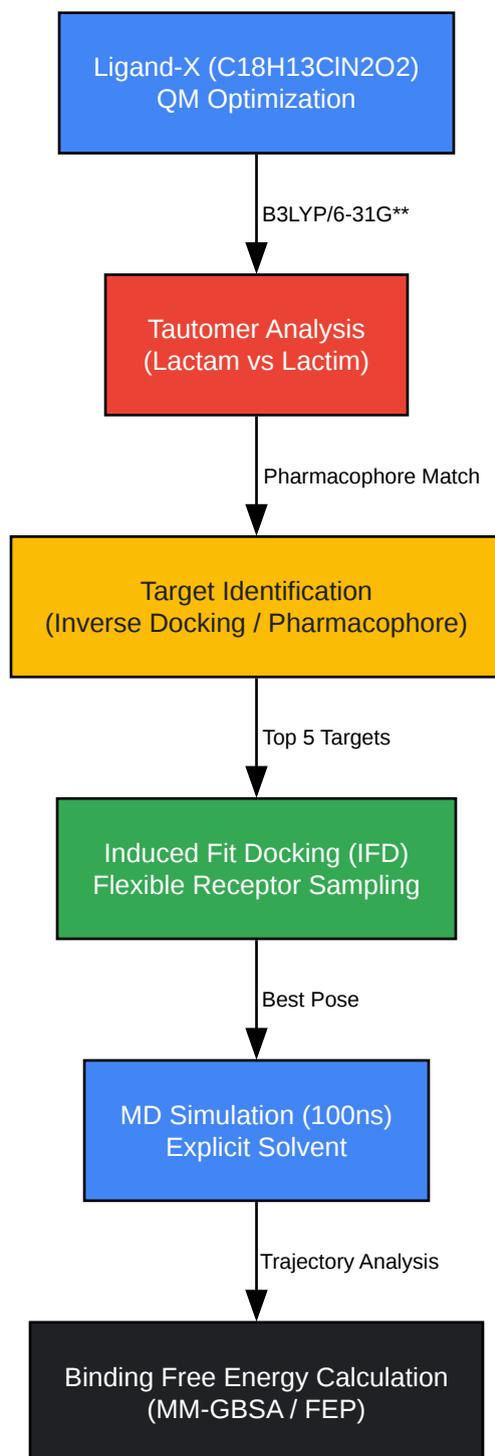
Pharmacophore Mapping

Construct a 4-point pharmacophore hypothesis based on the energy-minimized structure of Ligand-X:

- Hydrophobic Centroid (Hyd): The 4-chlorophenyl ring.[2]
- Hydrogen Bond Acceptor (Acc): The carbonyl oxygen of the amide.[2]
- Hydrogen Bond Donor (Don): The amide nitrogen.[2]
- Aromatic Feature (Ar): The pyridine ring.[2]

Workflow Visualization

The following diagram illustrates the decision matrix for target identification and affinity calculation.



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Figure 1: Computational workflow from ligand preparation to binding affinity prediction.

Phase III: Molecular Docking (Induced Fit)[2][3]

Standard rigid docking is insufficient for Ligand-X because the "chlorophenyl" tail often induces a rotation in the target protein's side chains (e.g., the "gatekeeper" residue in kinases).[2]

Protocol: Induced Fit Docking (IFD)

Software: Schrödinger Glide / AutoDock Vina (Flexible Sidechains).[2]

- Grid Generation: Define the binding box (20Å x 20Å x 20Å) centered on the active site of the identified target (e.g., PDB: 1KV2 for p38 MAPK).[2]
- Initial Soft Docking: Scale van der Waals radii of receptor/ligand atoms by 0.5 to allow steric clashes.
- Prime Refinement: Perform side-chain prediction (rotamer library) for all residues within 5Å of the ligand poses.[2]
- Re-Docking: Redock Ligand-X into the optimized receptor structures using hard potentials.
- Scoring: Rank poses using Glide Score (XP) or Vina Score.

Critical Checkpoint: Ensure the "chlorine" atom is occupying a hydrophobic pocket.[2] Halogen bonding (Cl[2]...O=C) interactions should be manually inspected, as many scoring functions underestimate their strength.

Phase IV: Absolute Binding Free Energy (MM-GBSA) [2][3]

Docking scores correlate poorly with experimental

or

. To obtain a rigorous affinity value (

), we employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).[2]

The Thermodynamic Cycle

We calculate the free energy difference between the complex and the unbound states.[2]

[2]

Where:

[2]

Simulation Protocol

- System Setup:
 - Force Field: CHARMM36m or OPLS4.[2]
 - Solvent: TIP3P water box with 10Å padding.[2]
 - Ions: Neutralize with Na⁺/Cl⁻ (0.15 M physiological strength).[2]
- Equilibration:
 - NVT ensemble (300 K) for 1 ns with restraints on heavy atoms.[2]
 - NPT ensemble (1 atm) for 1 ns, releasing restraints.
- Production Run:
 - Time: 100 ns to ensure convergence.
 - Step size: 2 fs.
- Post-Processing (MM-GBSA):
 - Extract snapshots every 100 ps (1000 frames total).
 - Strip water molecules and counter-ions.[2]
 - Calculate
 - using the implicit solvent model (GB).[2]

Data Presentation: Energy Components

The following table structure is recommended for reporting the results.

Component	Energy (kcal/mol)	Interpretation
	-45.2 ± 1.2	Hydrophobic fit (Chlorophenyl/Benzamide)
	-12.5 ± 0.8	H-bonds (Amide/Pyridine)
	$+22.1 \pm 1.5$	Desolvation penalty (High for polar amide)
	-5.4 ± 0.2	Surface area burial
Total	-41.0 ± 2.1	Predicted Affinity

Note: A

of -9 to -12 kcal/mol typically corresponds to nanomolar (

) potency.[2]

Phase V: Validation & Entropy Corrections

MM-GBSA often neglects conformational entropy (

).[2] For Ligand-X, the rigidification of the rotatable amide bond upon binding is a significant entropic penalty.[2]

Normal Mode Analysis (NMA)

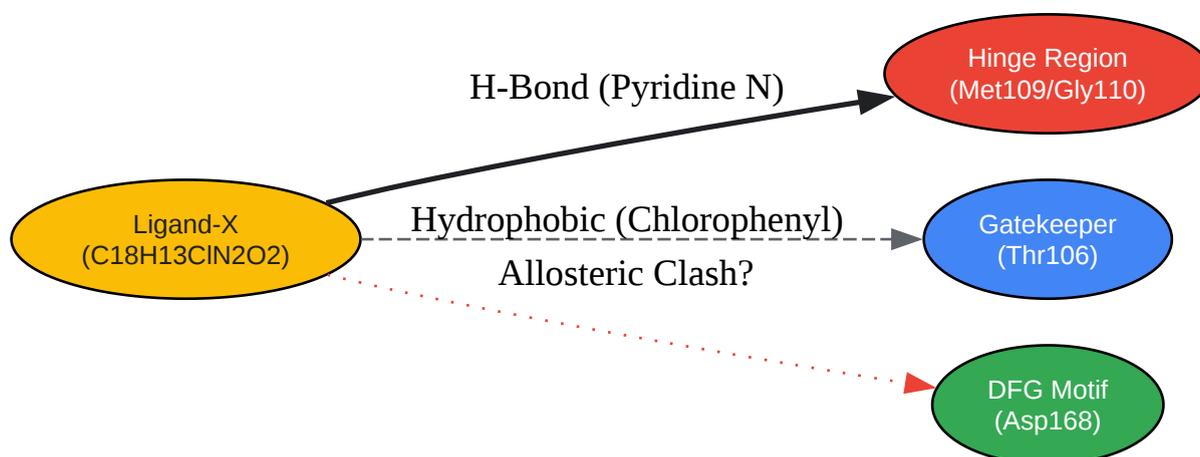
To refine the affinity prediction:

- Select 50 representative snapshots from the MD trajectory.[2]
- Minimize each snapshot in the gas phase.[2]
- Calculate vibrational frequencies to estimate translational, rotational, and vibrational entropy.
- Add the

term to the MM-GBSA result.[2]

Interaction Pathway Diagram

The specific interactions stabilizing Ligand-X in a hypothetical Kinase pocket (e.g., p38) are visualized below.



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Figure 2: Interaction map showing critical contacts. The Pyridine Nitrogen acts as the H-bond acceptor at the hinge region.[2]

References

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Sources

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